Thione Versus Carbonyl: Functional Activity Switch from PR Antagonism to PR Agonism
The functional activity of the benzoxazine core is exquisitely sensitive to the C2 substituent. Replacement of the 2-carbonyl (C=O) group in 6-aryl benzoxazinones with a 2-thiocarbonyl (C=S) group converts the pharmacological profile from PR antagonism to potent PR agonism [1]. This class-level inference establishes that the thione moiety is a non-negotiable pharmacophoric requirement for PR agonism in this chemotype. The target compound, 6-bromo-2H-1,3-benzoxazine-2-thione, contains this essential C=S group and thus belongs to the agonist-competent scaffold class, whereas its 2-oxo analog would be predicted to exhibit antagonist or null activity.
| Evidence Dimension | Progesterone Receptor (PR) Functional Activity |
|---|---|
| Target Compound Data | Contains 2-thiocarbonyl (C=S) group; scaffold class exhibits PR agonism |
| Comparator Or Baseline | 6-aryl benzoxazinones (2-carbonyl, C=O); scaffold class exhibits PR antagonism |
| Quantified Difference | Functional activity switch: Antagonism → Agonism |
| Conditions | T47D alkaline phosphatase assay; in vivo rat decidualization model [1] |
Why This Matters
Procurement of a 2-oxo analog for PR-targeted programs would select a compound with the opposite functional activity, undermining assay outcomes and SAR interpretation.
- [1] Fensome A, Bender R, Chopra R, et al. Novel 6-aryl-1,4-dihydrobenzo[d]oxazine-2-thiones as potent, selective, and orally active nonsteroidal progesterone receptor agonists. Bioorg Med Chem Lett. 2003;13(7):1313-1316. View Source
